6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base substituted with a fluoropyrimidine group and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine base and subsequent functionalization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine ring may facilitate the compound’s transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine and piperazine moieties but lacks the purine base, making it less versatile for certain applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are designed for different biological activities.
Uniqueness
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19FN8O |
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Molecular Weight |
358.37 g/mol |
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C16H19FN8O/c1-26-7-6-25-11-22-13-14(20-10-21-15(13)25)23-2-4-24(5-3-23)16-18-8-12(17)9-19-16/h8-11H,2-7H2,1H3 |
InChI Key |
JDYSFLVMXXDIKE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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